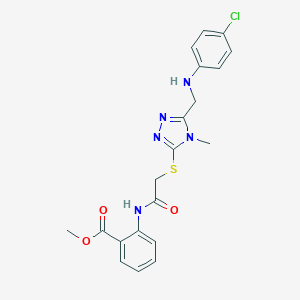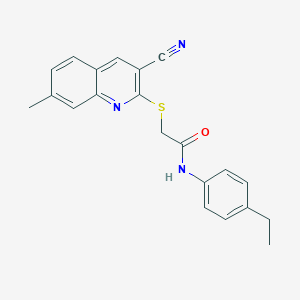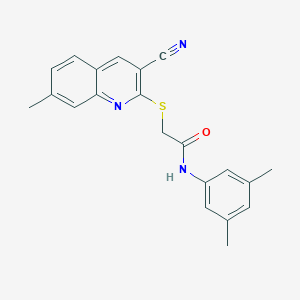
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with a molecular formula of C24H19ClN4O3S This compound is characterized by the presence of a triazole ring, a chloroaniline group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under controlled conditions.
Introduction of the Chloroaniline Group: The chloroaniline group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 4-chloroaniline.
Attachment of the Benzoate Ester: The final step involves esterification, where the triazole-chloroaniline intermediate reacts with methyl benzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate: Similar structure but lacks the triazole ring.
Methyl 4-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to the presence of both the triazole ring and the chloroaniline group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
333314-29-7 |
|---|---|
Fórmula molecular |
C20H20ClN5O3S |
Peso molecular |
445.9g/mol |
Nombre IUPAC |
methyl 2-[[2-[[5-[(4-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H20ClN5O3S/c1-26-17(11-22-14-9-7-13(21)8-10-14)24-25-20(26)30-12-18(27)23-16-6-4-3-5-15(16)19(28)29-2/h3-10,22H,11-12H2,1-2H3,(H,23,27) |
Clave InChI |
RPIXCPJOTZTHCN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)CNC3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)CNC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(2-chloro-5,7-dimethyl-3-quinolinyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B419363.png)
![2-({4-ethyl-5-[(4-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B419364.png)
![Ethyl 4-[[2-[[4-ethyl-5-[(4-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B419365.png)

![2-({5-[(2,4-dimethylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B419368.png)

![N-(5-chloro-2-methylphenyl)-2-({5-[(2,4-dimethylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B419370.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(2,4-dimethylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B419375.png)
![2-({5-[(2,4-dimethylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide](/img/structure/B419376.png)
![N-(4-acetylphenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B419377.png)
![N-(4-ethoxyphenyl)-2-({4-phenyl-5-[(5-phenyl-2H-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B419379.png)
![N-(3-acetylphenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B419381.png)
![N-(4-acetylphenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B419382.png)
![N-[5-(acetylamino)-2-methylphenyl]-2-({5-[(3-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B419384.png)
